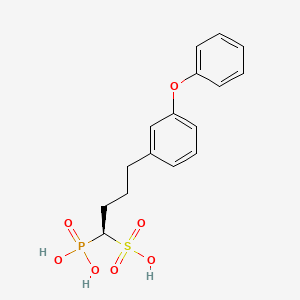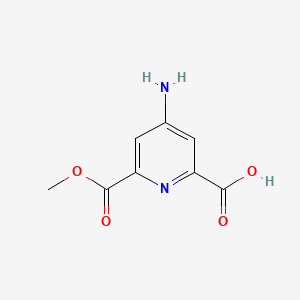
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a triazole ring fused to a pyrrolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the triazole and pyrrolidinone moieties endows it with unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.
For the pyrrolidinone ring, a common approach is the cyclization of a suitable amino acid derivative or lactam precursor. The reaction conditions usually involve heating the precursor in the presence of a dehydrating agent or under acidic conditions to promote ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce hydroxylated pyrrolidinones. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In organic synthesis, 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one serves as a valuable building block for constructing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has shown potential as a bioactive molecule with various biological activities. It can act as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用机制
The mechanism by which 5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-(1H-1,2,3-Triazol-4-yl)pyrrolidin-2-one: This compound differs in the position of the triazole ring attachment, which can influence its chemical reactivity and biological activity.
5-(2H-1,2,4-Triazol-3-yl)pyrrolidin-2-one: The presence of a different triazole isomer can lead to variations in the compound’s properties and applications.
5-(1H-1,2,3-Triazol-2-yl)piperidin-2-one: The replacement of the pyrrolidinone ring with a piperidinone ring can alter the compound’s steric and electronic characteristics.
Uniqueness
5-(2H-1,2,3-Triazol-2-yl)pyrrolidin-2-one stands out due to its specific triazole and pyrrolidinone combination, which provides a unique set of chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a compound of significant interest in multiple fields.
属性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
5-(triazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-7-3-4-8-10/h3-5H,1-2H2,(H,9,11) |
InChI 键 |
UXRJVGIVDUXFAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1N2N=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
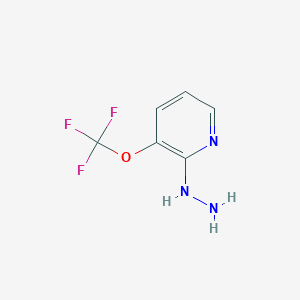
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
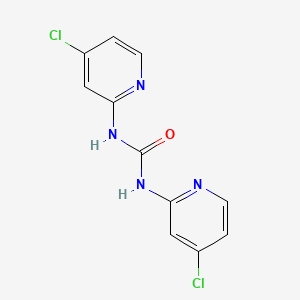
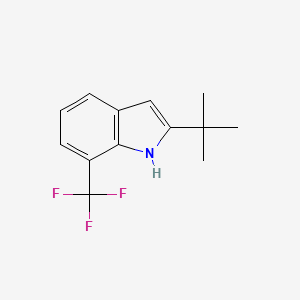
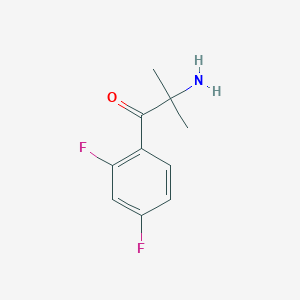




![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
